N-[4-[7-(Acetyloxy)-6-hexyl-2-oxo-2H-1-benzopyran-3-yl]-2-thiazolyl]-N-(3-methylphenyl)acetamide
Description
6-HEXYL-3-{2-[N-(3-METHYLPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}-2-OXO-2H-CHROMEN-7-YL ACETATE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a coumarin core with a thiazole ring and an acetamido group, making it a subject of interest in various scientific research fields.
Properties
CAS No. |
443107-15-1 |
|---|---|
Molecular Formula |
C29H30N2O5S |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
[3-[2-(N-acetyl-3-methylanilino)-1,3-thiazol-4-yl]-6-hexyl-2-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C29H30N2O5S/c1-5-6-7-8-11-21-14-22-15-24(28(34)36-27(22)16-26(21)35-20(4)33)25-17-37-29(30-25)31(19(3)32)23-12-9-10-18(2)13-23/h9-10,12-17H,5-8,11H2,1-4H3 |
InChI Key |
QELWBRVXJAKPGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)N(C4=CC=CC(=C4)C)C(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HEXYL-3-{2-[N-(3-METHYLPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}-2-OXO-2H-CHROMEN-7-YL ACETATE typically involves multiple steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.
Thiazole Ring Formation: The thiazole ring is introduced via a cyclization reaction involving a thioamide and an α-haloketone.
Acetamido Group Addition: The acetamido group is added through an acylation reaction using acetic anhydride and a suitable amine.
Final Coupling: The final compound is obtained by coupling the synthesized intermediates under specific conditions, such as using a base like potassium carbonate in a polar solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the coumarin core.
Reduction: Reduction reactions can target the carbonyl groups in the coumarin and acetamido moieties.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
6-HEXYL-3-{2-[N-(3-METHYLPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}-2-OXO-2H-CHROMEN-7-YL ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways: The compound can modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: 4-Hydroxycoumarin, Warfarin.
Thiazole Derivatives: Thiamine, Ritonavir.
Acetamido Compounds: Acetaminophen, N-Acetylcysteine.
Uniqueness
What sets 6-HEXYL-3-{2-[N-(3-METHYLPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}-2-OXO-2H-CHROMEN-7-YL ACETATE apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
